molecular formula C16H23NO · HCl B1163402 α-Pyrrolidinoisohexanophenone (hydrochloride)

α-Pyrrolidinoisohexanophenone (hydrochloride)

Cat. No. B1163402
M. Wt: 281.8
InChI Key: CGQAYJCRJGBWCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

α-Pyrrolidinoisohexanophenone (hydrochloride) is an analytical reference standard that is structurally categorized as a cathinone. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

Scientific Research Applications

  • Chemical Stability and Decomposition : α-Pyrrolidinoisohexanophenone hydrochloride, like other cathinone derivatives, is chemically unstable when exposed to air. This instability leads to decomposition, forming compounds such as α-(2″-oxopyrrolidino)heptanophenone and α-PHPP-N-oxide. These findings have implications for the handling and storage of such substances, particularly in forensic contexts (Tsujikawa et al., 2015).

  • Analytical Identification : The identification of α-Pyrrolidinoisohexanophenone and similar compounds has been advanced through methods such as liquid chromatography-quadrupole time-of-flight-mass spectrometry (LC-QTOF-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance spectroscopy (NMR). These techniques are crucial for accurately detecting and studying synthetic cathinones (Qian et al., 2017).

  • Neurocytotoxicity Studies : Research on derivatives of α-Pyrrolidinoisohexanophenone has revealed their potential neurocytotoxic effects. For example, studies have shown that these compounds can induce neuronal cell apoptosis through the production of reactive oxygen and nitrogen species, highlighting the risks associated with their use (Morikawa et al., 2020).

  • Metabolism in Humans : Understanding the metabolism of α-Pyrrolidinoisohexanophenone in humans is critical for toxicological analysis. Studies have identified various phase I and II metabolites in human urine, revealing key pathways such as reduction of the β-keto moieties and oxidation of the pyrrolidine ring (Paul et al., 2015).

  • Biotechnological Synthesis : Biotechnological approaches have been used to synthesize metabolites of α-Pyrrolidinoisohexanophenone, offering a versatile alternative to chemical synthesis. This method involves using fission yeast expressing human cytochrome P450 enzymes to produce specific metabolites (Peters et al., 2009).

  • Pharmacological and Toxicological Profiles : Comprehensive reviews of α-Pyrrolidinoisohexanophenone and its derivatives have outlined their pharmacological activities, acute toxicities, and metabolisms. These substances exhibit high lipophilicity and can cause central nervous system and cardiovascular toxicities at high dosages (Zaitsu et al., 2013).

properties

Molecular Formula

C16H23NO · HCl

Molecular Weight

281.8

InChI

InChI=1S/C16H23NO.ClH/c1-13(2)12-15(17-10-6-7-11-17)16(18)14-8-4-3-5-9-14;/h3-5,8-9,13,15H,6-7,10-12H2,1-2H3;1H

InChI Key

CGQAYJCRJGBWCR-UHFFFAOYSA-N

SMILES

O=C(C(CC(C)C)N1CCCC1)C2=CC=CC=C2.Cl

synonyms

α-PiHP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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